molecular formula C20H16F3N3O B2389000 N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 2034343-78-5

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No. B2389000
CAS RN: 2034343-78-5
M. Wt: 371.363
InChI Key: ARHBEGCVMGXTKX-UHFFFAOYSA-N
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Description

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethyl)benzamide, also known as PTEB, is a novel small molecule that has attracted significant attention in the scientific community due to its potential applications in various fields. PTEB is a benzamide derivative that has been synthesized using a unique method and has shown promising results in scientific research. In

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of substituted benzamide derivatives, including those with a pyrimidine moiety similar to N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethyl)benzamide, have been widely studied. For instance, the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives demonstrated significant antibacterial and antifungal activity, underscoring the potential of such compounds for further development as antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019). Additionally, the solid-phase synthesis approach has been applied to pyrimidine derivatives, showing the advantage of this method in quickly accessing sufficient quantities of the compound for early development demands (Meisenbach, Allmendinger, & Mak, 2003).

Biological Activities

The exploration of biological activities of benzamide derivatives, particularly those incorporating a pyrimidine structure, has yielded promising results in several areas of medicinal chemistry:

  • Anticancer Properties: Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating the potential of pyrimidine derivatives in cancer therapy (Rahmouni et al., 2016).
  • Histone Deacetylase Inhibition: N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been identified as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor with potential as an anticancer drug, highlighting the therapeutic relevance of pyrimidine-based benzamides (Zhou et al., 2008).

properties

IUPAC Name

N-[2-(2-phenylpyrimidin-5-yl)ethyl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O/c21-20(22,23)17-8-6-16(7-9-17)19(27)24-11-10-14-12-25-18(26-13-14)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHBEGCVMGXTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethyl)benzamide

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